molecular formula C12H12N4 B1211170 2,4-Diaminoazobenzene CAS No. 495-54-5

2,4-Diaminoazobenzene

Cat. No. B1211170
CAS RN: 495-54-5
M. Wt: 212.25 g/mol
InChI Key: IWRVPXDHSLTIOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azobenzene derivatives often involves diazo coupling reactions and specific substitutions to introduce amino groups at the desired positions. For example, the synthesis of 3,3'-dimethoxyl-4,4'-diaminoazobenzene from simple starting materials offers an efficient route, highlighting the versatility in synthesizing azo compounds with high yield and purity (Li Ji-tai, 2010).

Molecular Structure Analysis

The molecular structure of azobenzene derivatives, including 2,4-Diaminoazobenzene, is characterized by the azo group (-N=N-) linking two phenyl rings, with amino groups (-NH2) substituted at specific positions. Studies on related compounds, such as hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene, reveal complex molecular architectures that can engage in hydrogen bonding and form stable crystalline networks (K. Maly et al., 2007).

Chemical Reactions and Properties

2,4-Diaminoazobenzene undergoes various chemical reactions, including oxidative dehydrodimerization, which leads to the formation of complex phenazine and diazaphenanthrene derivatives. This process illustrates the compound's reactivity and potential for generating new molecular structures (Y. I. Amosov et al., 1988).

Physical Properties Analysis

The physical properties of azobenzene derivatives are influenced by their molecular structure, including solubility, melting points, and crystallinity. For instance, the synthesis and characterization of soluble aromatic polybenzoxazoles from diamino compounds show that these materials exhibit amorphous characteristics and are soluble in various organic solvents, indicating their potential for film formation and application in high-performance materials (K. Park et al., 1998).

Chemical Properties Analysis

The chemical properties of 2,4-Diaminoazobenzene, such as its reactivity with other compounds and potential for forming complex molecules, are crucial for its applications. The compound's ability to undergo cyclocondensation reactions, for example, showcases its versatility in synthetic chemistry and the creation of new compounds with desired functionalities (B. Insuasty et al., 1993).

Scientific Research Applications

Chemical Sensing

  • Field : Chemistry and Material Science
  • Application : Azobenzenes, including 2,4-Diaminoazobenzene, are used in the development of light-responsive “smart” materials. Their unique light-induced isomerization makes them of great interest for diverse fields of applications, such as sensing .
  • Methods : Upon light absorption, the photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .
  • Results : The integration of such photoswitches into materials has facilitated the development of chemical sensors .

Photocatalytic Applications

  • Field : Chemistry and Material Science

Organic Transistors

  • Field : Electronics
  • Application : Azobenzenes, including 2,4-Diaminoazobenzene, are used in the development of photoswitchable organic transistors .
  • Methods : The unique light-induced isomerization of azobenzenes affects their electron distribution, which can be leveraged to control the properties of organic transistors .
  • Results : The integration of azobenzenes into organic transistors has facilitated the development of light-responsive electronic devices .

Cell Signaling

  • Field : Biology
  • Application : Azobenzenes are used in the photactivation of neural signaling and vision restoration .
  • Methods : The light-induced isomerization of azobenzenes can be used to control biological phenomena .
  • Results : The use of azobenzenes in biology has shown promising results in vision restoration and photactivation of neural signaling .

Photonics and Microfabrication

  • Field : Material Science and Engineering
  • Application : Azobenzenes, including 2,4-Diaminoazobenzene, are used in the development of light-responsive materials for photonics and microfabrication .
  • Methods : The unique light-induced isomerization of azobenzenes affects their electron distribution, which can be leveraged to control the properties of materials .
  • Results : The integration of azobenzenes into materials has facilitated the development of light-responsive materials for photonics and microfabrication .

Photocatalytic Degradation of Tetracycline

  • Field : Environmental Science
  • Application : A covalent organic framework (COF) named Tp-Azo was synthesized from 2,4,6-triformylphloroglucinol (Tp) and 4,4′-diaminoazobenzene (Azo). This COF was used in the photocatalytic degradation of tetracycline .
  • Methods : The COF was applied in the photocatalytic degradation of tetracycline .
  • Results : Both COFs exhibited excellent photocatalytic performance and Cu-Tp-Azo showed better degradation efficiency compared with Tp-Azo .

Safety And Hazards

2,4-Diaminoazobenzene is considered hazardous. It is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-phenyldiazenylbenzene-1,3-diamine
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InChI

InChI=1S/C12H12N4/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h1-8H,13-14H2
Source PubChem
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InChI Key

IWRVPXDHSLTIOC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N
Source PubChem
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Molecular Formula

C12H12N4
Source PubChem
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Related CAS

532-82-1 (mono-hydrochloride), 79234-33-6 (unspecified acetate)
Record name Chrysoidine free base
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DSSTOX Substance ID

DTXSID4043856, DTXSID60859410, DTXSID801256557
Record name 2,4-Diaminoazobenzene
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Record name 4-[(1Z)-2-Phenyldiazenyl]-1,3-benzenediamine
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Record name 4-[(1E)-2-Phenyldiazenyl]-1,3-benzenediamine
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Molecular Weight

212.25 g/mol
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Physical Description

Water or Solvent Wet Solid, Solid; [Sigma-Aldrich MSDS]
Record name 1,3-Benzenediamine, 4-(2-phenyldiazenyl)-
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Boiling Point

2262 °C
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Solubility

PALE YELLOW NEEDLES FROM WATER; SLIGHTLY SOL IN HOT WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE /BASE/, @ 15 °C: WATER 5.5%, CELLOSOLVE 6.0%, ABSOLUTE ETHANOL 4.75%, ANHYDROUS ETHYLENE GLYCOL 9.5%, XYLENE 0.005%; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN BENZENE, Soluble in water and oxygenated solvents, In water = 20 mg/l; in ethanol = 9 mg/l; in methyl Cellosolve = 20 mg/l
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Vapor Pressure

0.00000152 [mmHg]
Record name Chrysoidine Free Base
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Product Name

2,4-Diaminoazobenzene

Color/Form

REDDISH-BROWN CRYSTALLINE POWDER, Red-brown powder, Burgundy crystalline powder

CAS RN

495-54-5, 768311-59-7, 532-82-1
Record name 2,4-Diaminoazobenzene
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Record name 4-(phenylazo)benzene-1,3-diamine
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Melting Point

118-118.5 °C, Melting point: Decomposes at 235 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
R Hong, W Ping, L Fei, Y Shihua, J Li, L Dawei - Inorganica Chimica Acta, 2020 - Elsevier
2′-Hydroxy-2,4-diaminoazobenzene (L1-OH), a fluorescence probe bearing ortho hydroxyl and amino group for the detection of Cu 2+ ion was synthesized through diazo coupling …
Number of citations: 14 www.sciencedirect.com
D Moreiras, J Solans, X Solans, C Miravittles… - … Section B: Structural …, 1981 - scripts.iucr.org
(IUCr) 2,4-Diaminoazobenzene hydrochloride dihydrate (chrysoidine SL) Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural …
Number of citations: 8 scripts.iucr.org
ZF Fan, J Wang, Y Huang, SF Xue, X Xiao… - Journal of Inclusion …, 2012 - Springer
The interaction products of normal cucurbit[n]urils (n = 7, 8; Q[7] Q[8]) and a sym- tetramethyl-substituted cucurbit[6]uril derivative (TMeQ[6]) with the hydrochloride salts of 2,4-…
Number of citations: 5 link.springer.com
J Siejka, A Owczarczyk, S Minc - 1970 - osti.gov
OSTI. GOV Journal Article: ENERGY TRANSFER IN THE Al/Al $ sub 2$$ O $$ sub 3$ SYSTEM. PART II. THE INFLUENCE OF $ gamma $-IRRADIATION ON THE DECOMPOSITION G-…
Number of citations: 0 www.osti.gov
YI Amosov, MP Terpugova, IL Kotlyarevskii - Bulletin of the Academy of …, 1988 - Springer
Conclusions Oxidation of 2,4-diaminoazobenzene and its 5-methyl- and 5-butoxyderivatives with oxygen in the system copper(I) chloride-pyridine gives, in addition to polymers, …
Number of citations: 3 link.springer.com
CR Nony, MC Bowman - Journal of Analytical Toxicology, 1980 - academic.oup.com
Impurities of aromatic amines in the azo dye and pigment, Direct Black 38 and Pigment Yellow 12, and in vitro stability of the dye were determined. These factors can affect the results of …
Number of citations: 20 academic.oup.com
EH Stuart, HM Powell, CL Rose, FE Bibbins - The Journal of the American …, 1939 - Elsevier
1. That the efficiency of the mastic-talc coating was found to be 48.5 per cent as compared with 62.5 per cent for mastic-magnesium stearate. 2. That the efficiency of the mastic-talc …
Number of citations: 3 www.sciencedirect.com
R Munday - Chemico-biological interactions, 1986 - Elsevier
2,4-Triaminobenzene, the myotoxic and mutagenic metabolite of several azo dyes, has been shown to generate superoxide radical and hydrogen peroxide during its autoxidation in vitro…
Number of citations: 18 www.sciencedirect.com
CL Bird, JM Firth - Journal of the Textile Institute Transactions, 1960 - Taylor & Francis
Linear isotherms have been obtained on wool, at 40, 60 and 80C, with derivatives of azobenzene. In most cases with truly non-ionic dyes, the plot of –δμ/RT against 1/T also appears to …
Number of citations: 19 www.tandfonline.com
E Schab‐Balcerzak, M Siwy, B Jarzabek… - Journal of Applied …, 2011 - Wiley Online Library
This paper reports novel photoresponsive, processable poly(esterimide)s functionalized with the azobenzene and tricyanovinylene groups. Post and prepolymerization strategies were …
Number of citations: 28 onlinelibrary.wiley.com

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